molecular formula C16H15N3O2 B15064128 3,4-dihydro-2H-quinolin-1-yl-(4-nitrophenyl)methanimine CAS No. 6637-34-9

3,4-dihydro-2H-quinolin-1-yl-(4-nitrophenyl)methanimine

Cat. No.: B15064128
CAS No.: 6637-34-9
M. Wt: 281.31 g/mol
InChI Key: CPVBMAQDJHLBAM-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-quinolin-1-yl-(4-nitrophenyl)methanimine is a Schiff base derivative characterized by a 3,4-dihydroquinoline scaffold linked via a methanimine (-CH=N-) group to a 4-nitrophenyl moiety.

Properties

CAS No.

6637-34-9

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(4-nitrophenyl)methanimine

InChI

InChI=1S/C16H15N3O2/c17-16(13-7-9-14(10-8-13)19(20)21)18-11-3-5-12-4-1-2-6-15(12)18/h1-2,4,6-10,17H,3,5,11H2

InChI Key

CPVBMAQDJHLBAM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=N)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine typically involves the condensation of 3,4-dihydroquinoline with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Imine Hydrolysis and Stability

The methanimine group undergoes reversible hydrolysis under acidic or basic conditions, yielding 3,4-dihydroquinoline and 4-nitrobenzaldehyde. This reaction is critical for understanding the compound’s stability in biological or synthetic environments.

Conditions and Outcomes

ConditionReactionProduct(s)
0.1 M HCl, refluxImine → Amine + Aldehyde3,4-Dihydroquinoline + 4-Nitrobenzaldehyde
pH 10 buffer, 25°CPartial hydrolysis (50% conversion in 24 hours)Mixture of imine and hydrolysis products

Reduction Reactions

The nitro group (-NO₂) and imine bond (-C=N-) are susceptible to reduction:

  • Nitro to Amine : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 3,4-dihydro-2H-quinolin-1-yl-(4-aminophenyl)methanimine .

  • Imine to Amine : Sodium borohydride (NaBH₄) selectively reduces the imine to a secondary amine without affecting the nitro group.

Reduction Pathways

Reducing AgentTarget SiteProduct StructureYield
H₂/Pd-C (1 atm)Nitro group4-Aminophenyl derivative85–90%
NaBH₄ (MeOH, 0°C)Imine bondN-(3,4-Dihydroquinolinyl)benzylamine70–75%

Cyclization and Heterocycle Formation

Under acidic or thermal conditions, the compound participates in intramolecular cyclization. For example, heating in polyphosphoric acid (PPA) induces ring closure, forming polycyclic quinoline derivatives .

Example Reaction

3,4-Dihydro-2H-quinolin-1-yl-(4-nitrophenyl)methaniminePPA, 110°CBenzo[h]quinoline-3-carbonitrile\text{this compound} \xrightarrow{\text{PPA, 110°C}} \text{Benzo[h]quinoline-3-carbonitrile}

Electrophilic Aromatic Substitution (EAS)

The electron-deficient nitrophenyl ring directs electrophiles to meta positions, while the dihydroquinoline ring undergoes substitution at activated positions.

Documented EAS Reactions

ElectrophileConditionsProductReference
HNO₃/H₂SO₄Nitration at 0°C3-Nitro-4-nitrophenyl derivative
Cl₂/FeCl₃Chlorination at 50°C2-Chlorodihydroquinoline analog

Nucleophilic Additions

The imine bond acts as an electrophilic site for nucleophiles such as Grignard reagents or enolates. For instance, reaction with methylmagnesium bromide forms a tertiary amine adduct .

Mechanism

R-MgBr + ImineR-NH-CH(C₆H₄NO₂)-Quinoline\text{R-MgBr + Imine} \rightarrow \text{R-NH-CH(C₆H₄NO₂)-Quinoline}

Cross-Coupling Reactions

The nitro group facilitates palladium-catalyzed coupling reactions. In one study, Suzuki-Miyaura coupling with arylboronic acids produced biaryl derivatives .

Example

3,4-Dihydroquinolinyl-imine+PhB(OH)₂Pd(PPh₃)₄4-Biphenylyl derivative\text{3,4-Dihydroquinolinyl-imine} + \text{PhB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{4-Biphenylyl derivative}

Photochemical Reactivity

UV irradiation in the presence of electron donors (e.g., triethylamine) induces nitro group reduction to nitroso intermediates, followed by tautomerization .

Complexation with Metal Ions

The imine nitrogen and quinoline moiety coordinate transition metals like Cu(II) or Fe(III), forming chelates with potential catalytic applications .

Stoichiometry

Metal SaltLigand RatioComplex Structure
Cu(NO₃)₂1:2[Cu(Imine)₂(NO₃)₂]

Key Structural Insights Influencing Reactivity

  • Nitro Group : Enhances electrophilicity of the imine bond and directs EAS meta-substitution .

  • Dihydroquinoline : The partially saturated ring increases solubility in polar solvents, affecting reaction kinetics.

Scientific Research Applications

(3,4-Dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents for various diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3,4-Dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to cell death or growth inhibition. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and observed properties:

Compound Core Structure Key Substituents Biological Activity/Properties References
(E)-(4-Nitrophenyl)methanimine triethylborane complex (4d) Methanimine-Borane complex 4-Nitrophenyl, triethylborane Stabilized imine-borane adduct; NMR data (δ 8.4 ppm for CH=N, δ 11B NMR: 45 ppm)
1-(4-Nitrophenyl)-N-(dihydroisoxazole-phenyl)methanimine Dihydroisoxazole + methanimine 4-Nitrophenyl, thiophene Antimicrobial (E. coli, B. mycoides); IR: ν 1627 cm⁻¹ (CH=N), 1516 cm⁻¹ (NO₂)
N-(4-Methoxyphenyl)-1-(4-nitrophenyl)methanimine Methanimine 4-Nitrophenyl, 4-methoxyphenyl Synthesized via greener methods (lemon juice catalyst); moderate purity (melting point variations)
4-[(4-Nitrophenyl)methoxyimino methyl]-1H-pyridin-1-ol (AF4-NO) Pyridine oxime 4-Nitrophenyl, hydroxyl Anticoagulant (DOCK score: −40.5; PT: 14.5 sec)
N-(4-Methylphenyl)-1-(4-nitrophenyl)methanimine Methanimine 4-Nitrophenyl, 4-methylphenyl Lab-grade compound (CAS 730-39-2); molecular weight: 240.26 g/mol

Key Findings

  • Electronic Effects : The 4-nitro group enhances electrophilicity, critical for interactions in biological systems (e.g., antimicrobial activity in thiadiazole derivatives ). Pyridine oximes with nitro groups exhibit improved anticoagulant activity due to enhanced binding (DOCK scores: −37.5 to −40.5) .
  • Heterocyclic Influence: Dihydroquinoline and dihydroisoxazole scaffolds improve stability and activity. For example, dihydroisoxazole derivatives show higher antimicrobial efficacy compared to simpler imines .
  • Synthetic Methods : Traditional synthesis (e.g., using triethylamine or acetic acid ) yields higher purity, but greener protocols (lemon juice catalyst) offer sustainable alternatives for methanimine synthesis .

Pharmacological and Physicochemical Comparisons

  • Antimicrobial Activity : Thiadiazole derivatives with 4-nitrophenyl groups (e.g., compound 5 in ) outperform simpler imines, likely due to enhanced membrane penetration from the heterocycle.
  • Anticoagulant Activity: Pyridine oximes (AF4-NO ) exhibit superior activity (PT: 14.5 sec) compared to non-oxime analogs (PT: ~12 sec), highlighting the role of hydroxyl groups in thrombin inhibition.
  • Thermal Stability : Compounds like N-(4-methylphenyl)-1-(4-nitrophenyl)methanimine are stable solids (melting points: 180–182°C), whereas borane complexes (e.g., 4d ) require stabilization for practical use.

Biological Activity

3,4-Dihydro-2H-quinolin-1-yl-(4-nitrophenyl)methanimine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

Molecular Characteristics:

PropertyValue
CAS No.6637-34-9
Molecular FormulaC16H15N3O2
Molecular Weight281.31 g/mol
IUPAC NameThis compound
InChI KeyCPVBMAQDJHLBAM-UHFFFAOYSA-N

The compound features a dihydroquinoline ring system linked to a nitrophenyl group via a methanimine moiety, which contributes to its unique chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 3,4-dihydroquinoline and 4-nitrobenzaldehyde under reflux conditions in an organic solvent such as ethanol or methanol. The reaction is catalyzed by suitable agents to enhance yield and purity .

Antimicrobial Properties

Research has indicated that quinoline derivatives exhibit antimicrobial activity. A study evaluating various derivatives found that compounds with similar structures demonstrated significant inhibition against bacterial strains, suggesting that this compound may also possess such properties .

Case Study:
In vitro assays showed that certain quinoline derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL . This suggests potential for development into antimicrobial agents.

Anticancer Activity

The compound has been investigated for its anticancer properties. Quinoline derivatives are known to interact with DNA and inhibit enzymes involved in cancer cell proliferation. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival .

Research Findings:
In one study, a related quinoline derivative exhibited IC50 values of approximately 20 µM against breast cancer cells, indicating promising anticancer activity .

The biological effects of this compound may be attributed to its ability to bind to specific molecular targets such as enzymes or receptors involved in disease processes. For example, it may inhibit topoisomerases or other enzymes critical for DNA replication in cancer cells .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundBiological Activity
QuinolineModerate antimicrobial effects
4-NitroquinolineAnticancer properties
3,4-DihydroquinolinePrecursor with limited activity

This compound stands out due to the presence of both the nitrophenyl group and the methanimine linkage, which may enhance its interaction with biological targets compared to simpler quinoline derivatives .

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